6,8-Dibromo-2H-chromene-3-carboxylic acid ethyl ester
Description
6,8-Dibromo-2H-chromene-3-carboxylic acid ethyl ester (CAS: 2199-89-5) is a brominated chromene derivative with the molecular formula C₁₂H₈Br₂O₄ and an average molecular mass of 376.000 g/mol . Its structure features a chromene core (a fused benzene and oxygen-containing pyran ring) substituted with two bromine atoms at positions 6 and 8, and a carboxylic acid ethyl ester group at position 3. This compound is widely used in organic synthesis, particularly as an intermediate in pharmaceuticals and materials science due to its reactivity and halogenated aromatic system .
Properties
IUPAC Name |
ethyl 6,8-dibromo-2H-chromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2O3/c1-2-16-12(15)8-3-7-4-9(13)5-10(14)11(7)17-6-8/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVZZUIKVLWBMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CC(=C2)Br)Br)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696225 | |
| Record name | Ethyl 6,8-dibromo-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-30-7 | |
| Record name | Ethyl 6,8-dibromo-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2H-chromene-3-carboxylic acid ethyl ester typically involves the bromination of chromene derivatives. One efficient method involves the bromination of 2-amino-4-alkyl-4H-chromene-3-carbonitriles with bromine in acetic acid, followed by hydrolysis
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2H-chromene-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The chromene ring can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different reduced products.
Common Reagents and Conditions
Bromination: Bromine in acetic acid is commonly used for the bromination of chromene derivatives.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substituted Chromenes: Products with various functional groups replacing the bromine atoms.
Oxidized Chromenes: Compounds with additional oxygen-containing functional groups.
Reduced Chromenes: Compounds with reduced chromene rings.
Scientific Research Applications
6,8-Dibromo-2H-chromene-3-carboxylic acid ethyl ester has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2H-chromene-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells by targeting specific pathways . The bromine atoms play a crucial role in enhancing the compound’s binding affinity to its targets, thereby increasing its biological activity.
Comparison with Similar Compounds
Methyl Ester Derivative: 6,8-Dibromo-2H-chromene-3-carboxylic Acid Methyl Ester
Molecular Formula : C₁₁H₆Br₂O₄
Average Mass : 362.000 g/mol
CAS Number : 177496-81-0
- Structural Differences : The methyl ester replaces the ethyl group with a methyl group, reducing steric bulk and slightly altering solubility.
- Reactivity : The smaller methyl group may enhance electrophilic substitution reactivity at the chromene ring due to reduced steric hindrance.
- Applications : Similar to the ethyl ester, it serves as a precursor in halogenated heterocycle synthesis but is less commonly used in industrial settings due to lower volatility compared to the ethyl derivative.
Free Carboxylic Acid: 6,8-Dibromo-2H-chromene-3-carboxylic Acid
Molecular Formula : C₁₀H₆Br₂O₃
Average Mass : 348.000 g/mol (estimated)
CAS Number : 855286-71-4
- Functional Group : Lacks the ester moiety, presenting a carboxylic acid (-COOH) group.
- Reactivity: The free acid is more polar and prone to hydrogen bonding, making it less soluble in non-polar solvents compared to its ester counterparts.
- Applications : Primarily used in coupling reactions (e.g., amide formation) and as a substrate for esterification studies.
Halogenated Chromene Derivatives with Varying Substituents
- 6,8-Dichloro Analog : Replacing bromine with chlorine reduces molecular mass and polarizability. Chlorinated derivatives generally exhibit lower reactivity in nucleophilic aromatic substitution but higher thermal stability .
- Non-Halogenated Chromene Esters: Ethyl esters of simpler carboxylic acids (e.g., pentanoic acid ethyl ester) lack the aromatic bromine substituents, resulting in significantly lower molecular weights (e.g., 144.21 g/mol for pentanoic acid ethyl ester) and increased volatility .
Data Table: Key Properties of Chromene Derivatives
Biological Activity
6,8-Dibromo-2H-chromene-3-carboxylic acid ethyl ester is a synthetic organic compound belonging to the chromene class, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
- Chemical Formula : CHBrO
- Molecular Weight : 396.87 g/mol
- CAS Number : 885271-30-7
The compound features bromine atoms at the 6 and 8 positions of the chromene ring, which significantly influence its chemical reactivity and biological activity. The ethyl ester group at the 3-position enhances its solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it can induce apoptosis in cancer cells through various pathways, including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Receptor Binding : It can bind to specific receptors that modulate signaling pathways related to cell growth and apoptosis.
Anticancer Properties
Several studies have investigated the antiproliferative effects of this compound on various cancer cell lines. For instance, a study demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, including:
These findings suggest that the compound may serve as a lead for the development of new anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Its effectiveness was tested in vitro against bacteria and fungi, yielding promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These results indicate that this compound possesses potential as an antimicrobial agent.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects in various models. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Case Studies and Research Findings
- Antiproliferative Study : A series of experiments conducted on tumor cell lines revealed that the compound effectively reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer drug candidate.
- Mechanistic Insights : Further investigations revealed that the compound activates caspase pathways leading to apoptosis in cancer cells, highlighting its mechanism of action as a pro-apoptotic agent.
- Synergistic Effects : Combining this compound with other chemotherapeutic agents demonstrated synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
